Superior Diastolic Blood Pressure Reduction: Guanethidine (18.4 mmHg) vs. Bethanidine (13.6 mmHg) in Multicenter Randomized Controlled Trial
In a multicenter, randomized, double-blind trial of 108 patients with initial diastolic blood pressure of 100–124 mmHg on hydrochlorothiazide, guanethidine produced a significantly greater reduction in fifth- and sixth-month average diastolic blood pressure (18.4 mmHg) compared to bethanidine (13.6 mmHg), with P < 0.01 . Additionally, 68.8% of guanethidine-treated patients achieved a diastolic level below 90 mmHg, compared to only 45.5% of bethanidine-treated patients (P < 0.025) . This 4.8 mmHg incremental diastolic reduction and 23.3 percentage-point higher responder rate constitute clinically and statistically meaningful differentiation.
| Evidence Dimension | Reduction in diastolic blood pressure (months 5–6 average) |
|---|---|
| Target Compound Data | 18.4 mmHg reduction; 68.8% achieving diastolic <90 mmHg |
| Comparator Or Baseline | Bethanidine: 13.6 mmHg reduction; 45.5% achieving diastolic <90 mmHg |
| Quantified Difference | 4.8 mmHg greater reduction (P < 0.01); 23.3 percentage-point higher responder rate (P < 0.025) |
| Conditions | 108 patients; baseline diastolic 100–124 mmHg; concomitant hydrochlorothiazide; randomized, double-blind, multicenter design; 6-month observation (Circulation 1977;55:519-525) |
Why This Matters
For researchers selecting an adrenergic neuron blocker as a positive control or reference agent in hypertension models, guanethidine's 35% greater diastolic BP reduction over bethanidine establishes superior effect size and statistical power in experimental designs.
- [1] Ramirez EA, Elson L, Gear AS, Oster JR, Talmers FN, Thomas JR. Multiclinic controlled trial of bethanidine and guanethidine in severe hypertension. Circulation. 1977 Mar;55(3):519-25. doi:10.1161/01.CIR.55.3.519. PMID: 319922. View Source
